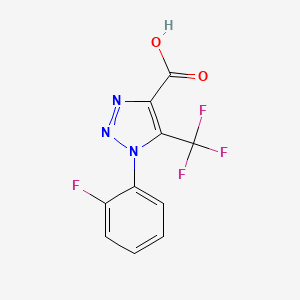

1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 1240529-31-0

Cat. No.: VC3361678

Molecular Formula: C10H5F4N3O2

Molecular Weight: 275.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1240529-31-0 |

|---|---|

| Molecular Formula | C10H5F4N3O2 |

| Molecular Weight | 275.16 g/mol |

| IUPAC Name | 1-(2-fluorophenyl)-5-(trifluoromethyl)triazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H5F4N3O2/c11-5-3-1-2-4-6(5)17-8(10(12,13)14)7(9(18)19)15-16-17/h1-4H,(H,18,19) |

| Standard InChI Key | RVQMJWLWOIXXHW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)O)C(F)(F)F)F |

| Canonical SMILES | C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)O)C(F)(F)F)F |

Introduction

Structural Characteristics and Physical Properties

Molecular Structure

The molecular formula of this compound is C10H5F4N3O2, with a molecular weight of 275.16 g/mol. The structure includes a 2-fluorophenyl group attached to the N1 position of the triazole ring, which introduces aromaticity and hydrophobicity to one region of the molecule. The fluorine atom at the ortho position of the phenyl ring influences the electronic distribution and can potentially form hydrogen bonds or other interactions with target molecules in biological systems or material applications.

At the C5 position of the triazole ring, there is a trifluoromethyl group (CF3), which introduces three additional fluorine atoms to the structure. This group is known for its strong electron-withdrawing properties and significantly affects the electronic distribution within the molecule. The trifluoromethyl substituent enhances lipophilicity and metabolic stability in compounds, making it a valuable feature particularly in drug design contexts.

Finally, at the C4 position of the triazole, there is a carboxylic acid group (-COOH), which provides acidic properties and potential sites for hydrogen bonding and further derivatization. This functional group can participate in various chemical reactions and interactions with biological targets, expanding the compound's versatility in different applications from medicinal chemistry to material science.

Physical and Chemical Properties

The physical and chemical properties of 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid are largely influenced by its structural features, particularly the presence of fluorine atoms and the carboxylic acid group. The compound exists as a solid at room temperature and pressure, typical of many organic acids with similar molecular weights. The presence of multiple fluorine atoms creates a compound with distinctive reactivity patterns and potential applications.

The fluorine atoms, including the single fluorine on the phenyl ring and the three fluorines in the trifluoromethyl group, significantly affect the compound's chemical behavior. Fluorine's high electronegativity creates polarized bonds and influences the electronic distribution throughout the molecule. This electronic distribution enhances the compound's reactivity in certain contexts while providing stability in others, contributing to its potential utility in diverse applications.

The carboxylic acid functionality contributes acidic properties to the compound, allowing for deprotonation under mild basic conditions. This acidic group can participate in salt formation, esterification, and amidation reactions, providing pathways for derivatization and modification of the core structure. These transformation possibilities expand the compound's potential applications in both synthetic chemistry and practical applications.

The triazole ring itself contributes to the compound's chemical stability and offers a specific electronic environment. Triazoles are known for their aromatic character and stability under various conditions, including resistance to oxidation, reduction, and hydrolysis. This stability makes the core structure robust in biological systems and various application environments, contributing to the compound's potential utility in medicinal chemistry applications.

Structural Comparison with Related Compounds

When comparing 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid with structurally related compounds, several important differences and similarities emerge that highlight its unique properties and potential applications. A comparative analysis provides insights into how subtle structural variations can significantly impact chemical behavior and functional properties in this class of compounds.

Related compounds with different substitution patterns on the triazole ring or variations in the attached groups demonstrate how structural modifications can fine-tune properties for specific applications. For example, compounds where the position of attachment for the phenyl group varies (such as at N1 versus N2) present significantly different three-dimensional arrangements of substituents that would interact differently with potential binding partners or in material applications.

The following table presents a comparative analysis of 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid and related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | CAS Number |

|---|---|---|---|---|

| 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | C10H5F4N3O2 | 275.16 | 2-fluorophenyl at N1, trifluoromethyl at C5, carboxylic acid at C4 | 1240529-31-0 |

| 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | C5H4F3N3O2 | 195.10 | Methyl at N1, trifluoromethyl at C5, carboxylic acid at C4 | 1266841-66-0 |

| N-cyclopropyl-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide | C13H10F4N4O | Not specified in sources | 4-fluorophenyl at N1, carboxamide instead of carboxylic acid | Not specified in sources |

These structural variations demonstrate how modifications to the core triazole scaffold can produce compounds with potentially different physicochemical properties and biological activities, offering a rich landscape for structure-activity relationship studies and application-specific optimizations.

Synthesis and Preparation Methods

Click Chemistry Approach

The synthesis of 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid typically employs azide-alkyne cycloaddition reactions, commonly referred to as "click chemistry". This synthetic approach has gained significant attention in organic chemistry due to its efficiency, high yields, and selectivity under relatively mild reaction conditions. The click chemistry methodology represents a powerful tool for the construction of 1,2,3-triazole rings with various substituents, allowing for the precise engineering of molecular structures with desired properties.

The general synthetic route involves the reaction between an organic azide, typically derived from 2-fluoroaniline, and an alkyne bearing a carboxylic acid group and a trifluoromethyl substituent. The cycloaddition reaction proceeds through a 1,3-dipolar mechanism, where the azide and alkyne functional groups combine to form the five-membered triazole ring in a regioselective manner. This regioselectivity is crucial for obtaining the desired 1,4-disubstituted triazole structure.

For the synthesis of 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid, the specific starting materials would include a 2-fluorophenyl azide and a trifluoromethyl-substituted alkyne with a carboxylic acid or carboxylic acid precursor. The reaction typically requires a catalyst, most commonly copper(I) salts, which significantly accelerate the reaction rate and enhance regioselectivity. This copper-catalyzed azide-alkyne cycloaddition (CuAAC) has become one of the most prominent examples of click chemistry due to its reliability and versatility.

The synthesis can be conducted in various solvents, including water, alcohols, or mixtures of organic solvents, depending on the solubility of the starting materials and the desired reaction conditions. The reaction often proceeds at room temperature or with mild heating, making it energy-efficient and suitable for scaling up. These mild conditions are particularly advantageous when working with compounds containing sensitive functional groups, such as the fluorinated substituents present in this molecule.

Applications and Research Findings

Medicinal Chemistry Applications

1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid and structurally related compounds have shown significant potential in medicinal chemistry due to their unique structural features and chemical properties. The 1,2,3-triazole ring serves as a versatile pharmacophore in drug design, often mimicking certain aspects of peptide bonds while offering increased metabolic stability. This characteristic makes triazole-containing compounds valuable scaffolds for developing new therapeutic agents with improved pharmacokinetic profiles.

The presence of fluorine atoms in the compound's structure, both in the fluorophenyl group and the trifluoromethyl substituent, contributes significantly to its potential pharmaceutical applications. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of drug molecules. The trifluoromethyl group, in particular, can improve a compound's ability to cross biological membranes and resist metabolic degradation, potentially enhancing its bioavailability and efficacy in biological systems.

Research on related triazole derivatives has demonstrated potential applications across various therapeutic areas, suggesting similar possibilities for 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid. These applications include enzyme inhibition, particularly targeting kinases and proteases involved in disease pathways; anti-inflammatory activity through modulation of key inflammatory signaling cascades; antimicrobial properties, offering new approaches to combat resistant pathogens; and potential activity in central nervous system disorders.

The carboxylic acid functionality provides a versatile handle for further derivatization, allowing for the creation of esters, amides, or other functional group transformations that can fine-tune pharmacokinetic and pharmacodynamic properties. This structural adaptability makes the compound a valuable starting point for medicinal chemistry exploration and lead optimization in drug discovery programs targeting various disease states and biological pathways.

The combination of a triazole core with fluorinated substituents creates a unique electronic environment that can interact with biological targets in specific ways, potentially offering selectivity advantages in drug development. These electronic properties, coupled with the compound's structural features, position it as an interesting scaffold for further exploration in medicinal chemistry research.

Materials Science Applications

Beyond medicinal chemistry, 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid offers intriguing possibilities in materials science applications. The unique electronic properties imparted by the combination of the triazole ring and fluorinated substituents can be harnessed for developing functional materials with specific properties and applications in various technological fields.

Triazole-containing compounds have been investigated as components in coordination polymers and metal-organic frameworks (MOFs), where the nitrogen atoms in the triazole ring can coordinate with metal ions, while the carboxylic acid group provides additional binding sites. This coordination capability enables the construction of complex three-dimensional structures with tunable properties for applications in catalysis, gas storage, separation processes, and sensing technologies.

The fluorinated groups in 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid introduce hydrophobicity and potentially oleophobicity, making derivatives of this compound candidates for surface modification and the development of water-repellent or stain-resistant coatings. These properties could be valuable in creating protective surfaces for various applications, from electronic devices to textiles.

The compound's potential for incorporation into functional polymers represents another promising application area. Integration of the triazole moiety into polymer backbones or as pendant groups can introduce specific properties, such as metal-binding capability, pH responsiveness, or thermal stability. These functionalized polymers could find applications in separation membranes, stimuli-responsive materials, or specialized coatings for industrial applications.

The carboxylic acid functionality offers a convenient point for covalent attachment to various substrates or for polymerization, expanding the range of potential material applications. Additionally, the acid group can participate in hydrogen bonding networks, influencing the self-assembly behavior and supramolecular organization of materials incorporating this compound. This self-assembly capability could be exploited in the development of ordered nanostructures with specific functional properties.

Research in the application of triazole derivatives in materials science continues to evolve, with new possibilities emerging as scientists explore the intersection of organic chemistry, materials science, and nanotechnology. The unique structural features of 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid position it as a potentially valuable building block in this expanding field of research.

Biological Activity and Interactions

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid and its analogs provides crucial insights into how structural modifications affect biological activity. This knowledge is essential for rational drug design and the development of compounds with optimized properties for specific applications in pharmaceutical research and development.

The 1,2,3-triazole core of the molecule serves as a rigid scaffold that positions the various substituents in a defined three-dimensional arrangement. This rigidity can be advantageous in drug design, as it reduces the entropic penalty associated with binding to biological targets. The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, potentially forming key interactions with hydrogen bond donors in proteins or other biological macromolecules.

The 2-fluorophenyl substituent at the N1 position contributes to the compound's lipophilicity and can participate in aromatic interactions with protein binding pockets. The specific position of the fluorine atom at the ortho position of the phenyl ring is significant, as it can influence the conformation of the phenyl group relative to the triazole ring through electronic effects or potential intramolecular interactions. Studies with related compounds suggest that the position and nature of substituents on the phenyl ring can dramatically affect binding affinity and selectivity for different biological targets.

The trifluoromethyl group at the C5 position of the triazole introduces significant electron-withdrawing character, affecting the electronic distribution across the molecule. This group can enhance lipophilicity and metabolic stability while also creating a region of the molecule with distinctive electronic properties. The CF3 group is known to engage in specific interactions in biological systems, including multipolar interactions and interactions with protein backbone amides, which can contribute to binding affinity and selectivity.

The carboxylic acid functionality at the C4 position provides a site for hydrogen bonding and ionic interactions, potentially enhancing binding to positively charged regions of proteins or serving as a recognition element for specific enzyme active sites. This group also offers a versatile handle for structural modifications, such as conversion to esters or amides, which can fine-tune pharmacokinetic properties and binding characteristics in drug development applications.

The table below highlights predicted structure-activity relationships based on systematic modifications to the core structure:

| Structural Modification | Predicted Effect on Activity | Potential Applications |

|---|---|---|

| Variation of substituents on phenyl ring | Alters binding orientation and selectivity | Target-specific optimization |

| Replacement of carboxylic acid with bioisosteres | Modifies hydrogen bonding pattern and solubility | Improved pharmacokinetics |

| Modification of trifluoromethyl group | Changes electronic distribution and lipophilicity | Fine-tuning membrane permeability |

| Alternative N-substitution patterns (N1 vs. N2) | Dramatically alters 3D arrangement of substituents | Accessing different binding modes |

These structure-activity relationships provide a foundation for rational design approaches in developing derivatives with optimized properties for specific biological targets or material applications. The systematic exploration of these relationships continues to be an important aspect of research involving triazole-based compounds.

Interactions with Biological Targets

The potential interactions of 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid with biological targets are shaped by its distinctive structural features. While specific biological activity data for this exact compound is limited in the provided search results, insights can be drawn from the known behavior of structurally related compounds and the general principles of medicinal chemistry.

The triazole core of the molecule can engage in multiple types of non-covalent interactions with biological macromolecules. The nitrogen atoms in the triazole ring can serve as hydrogen bond acceptors, potentially interacting with amino acid residues such as lysine, arginine, or the backbone NH groups in proteins. The triazole ring can also participate in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, contributing to binding affinity and specificity.

The fluorinated substituents in the molecule contribute significantly to its interaction profile. The fluorine atom in the 2-fluorophenyl group can form multipolar interactions or weak hydrogen bonds with polar groups in proteins. The trifluoromethyl group creates a region of the molecule with high electron density and can engage in specific interactions with protein residues, including CF3-π interactions with aromatic rings or interactions with the partial positive charge of protein backbone amides.

The carboxylic acid group represents one of the most biologically relevant features of the molecule. This acidic functionality can form salt bridges with basic amino acid residues like lysine or arginine, creating strong ionic interactions that can anchor the molecule in binding pockets. The carboxylic acid can also participate in hydrogen bonding networks, either directly with protein residues or mediated by water molecules, further contributing to binding affinity and specificity.

In enzyme inhibition contexts, the molecule might function through various mechanisms depending on the target. For kinases, the triazole and fluorinated groups could occupy hydrophobic pockets in the ATP-binding site, while the carboxylic acid might mimic phosphate groups or interact with catalytic residues. For proteases, the carboxylic acid could potentially interact with the catalytic machinery or substrate recognition sites, offering possibilities for designing selective inhibitors for these important enzyme classes.

Membrane interactions represent another possible mode of biological activity. The presence of both hydrophobic (fluorinated) and hydrophilic (carboxylic acid) regions creates an amphiphilic character that could facilitate interactions with cell membranes or membrane proteins. This amphiphilicity might also influence the compound's ability to penetrate biological barriers, such as the blood-brain barrier or cell membranes, which is an important consideration in drug development.

Comparative Analysis with Similar Compounds

A comparative analysis of 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid with structurally similar compounds provides valuable context for understanding its potential biological activities and material properties. By examining the effects of specific structural variations, we can gain insights into structure-function relationships and predict how modifications might influence behavior in various applications.

N-cyclopropyl-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide represents a modification where the carboxylic acid is converted to an amide with a cyclopropyl substituent, and the fluorine is moved to the para position of the phenyl ring. The amide functionality transforms the acidic group into a neutral hydrogen bond donor/acceptor, dramatically changing potential ionic interactions while introducing new hydrogen bonding possibilities. The para-fluoro substitution pattern alters the electronic distribution in the phenyl ring and changes its three-dimensional relationship with the triazole core, potentially affecting binding orientation and specificity.

The following table presents a comparative analysis of predicted properties based on these structural differences:

| Compound | Predicted Lipophilicity | Hydrogen Bonding Profile | Key Structural Advantages | Potential Application Focus |

|---|---|---|---|---|

| 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | Moderate to high | Acidic (COOH), H-bond acceptor (triazole) | Balanced lipophilicity/hydrophilicity, versatile derivatization | Broad medicinal chemistry applications, material science |

| 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | Lower | Similar acid profile, reduced hydrophobic interactions | Smaller size, potential for better solubility | Applications requiring smaller molecular footprint |

| N-cyclopropyl-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide | Moderate | Neutral amide (H-bond donor/acceptor) | Stable amide bond, additional H-bond donor | CNS applications, improved membrane permeability |

These comparative analyses highlight how structural modifications to the core scaffold can lead to compounds with potentially different biological profiles, offering opportunities for tailoring properties to specific applications. The principles derived from these comparisons can guide the rational design of new derivatives with optimized characteristics for targeted purposes in both medicinal chemistry and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume